molecular formula C14H8N2O5 B13134029 1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione CAS No. 90575-24-9

1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione

Cat. No.: B13134029
CAS No.: 90575-24-9
M. Wt: 284.22 g/mol
InChI Key: OHRKSWGUFGWUFJ-UHFFFAOYSA-N
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Description

1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione is a chemical compound with the molecular formula C14H8N2O5. It is a derivative of anthraquinone, a class of compounds known for their wide range of applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, hydroxy, and nitro functional groups attached to the anthracene-9,10-dione core.

Preparation Methods

The synthesis of 1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of 1-aminoanthraquinone followed by selective reduction and hydroxylation. Industrial production methods often employ catalytic processes to enhance yield and purity. The reaction conditions usually involve controlled temperatures and the use of solvents like sulfuric acid or acetic acid to facilitate the reactions .

Chemical Reactions Analysis

1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.

Scientific Research Applications

1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

Properties

IUPAC Name

1-amino-5-hydroxy-4-nitroanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5/c15-7-4-5-8(16(20)21)12-11(7)13(18)6-2-1-3-9(17)10(6)14(12)19/h1-5,17H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRKSWGUFGWUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60756551
Record name 1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60756551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90575-24-9
Record name 1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60756551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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